Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate
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Overview
Description
Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate is a fluorinated ester compound known for its unique chemical properties, particularly its high thermal stability and chemical inertness. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate typically involves the esterification of but-2-enedioic acid with 2,2,3,3,4,4,4-heptafluorobutanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of but-2-enedioic acid and 2,2,3,3,4,4,4-heptafluorobutanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: But-2-enedioic acid and 2,2,3,3,4,4,4-heptafluorobutanol.
Reduction: Alcohol derivatives of the original ester.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate exerts its effects is primarily through its chemical stability and resistance to degradation. The fluorinated groups provide a high degree of hydrophobicity and thermal stability, making the compound suitable for use in harsh chemical environments. The ester bonds can be selectively hydrolyzed under specific conditions, allowing for controlled release of the constituent alcohol and acid.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
Bis(2,2,3,3,4,4,4-heptafluorobutyl) But-2-enedioate is unique due to its combination of fluorinated groups and ester functionality, which imparts both high stability and reactivity under controlled conditions. This makes it particularly valuable in applications requiring both durability and the ability to undergo specific chemical transformations.
Properties
IUPAC Name |
bis(2,2,3,3,4,4,4-heptafluorobutyl) but-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F14O4/c13-7(14,9(17,18)11(21,22)23)3-29-5(27)1-2-6(28)30-4-8(15,16)10(19,20)12(24,25)26/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGOKTYQAQEHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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